What is the amino acid sequence of Gastrin I (1-14), human?
What is the amino acid sequence of Gastrin I (1-14), human?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the amino acid sequence, physicochemical properties, and biological context of human Gastrin I (1-14), a significant fragment of the gastrointestinal hormone gastrin. This document details the methodologies for its sequence determination and synthesis, and delineates its primary signaling pathway.
Amino Acid Sequence and Physicochemical Properties
Human Gastrin I (1-14) is a fourteen-amino-acid peptide fragment derived from Gastrin I. The N-terminus is characterized by a pyroglutamic acid ({Glp}), a post-translational modification of a glutamine residue.
Sequence: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp
One-Letter Code: {Glp}GPWLEEEEEAYGW
The following table summarizes key quantitative data for human Gastrin I (1-14).
| Parameter | Value | Reference |
| Molecular Weight | 1704 g/mol | [1] |
| Molecular Formula | C79H100N16O27 | |
| CCK2 Receptor Binding Affinity (Ki) | ~0.3–1 nM | [2] |
| EC50 (Gastric Epithelial Cell Proliferation) | 6.2 pM | [3][4] |
| EC50 (Histamine Secretion) | 0.014 nM | [3][4] |
Experimental Protocols
The determination of the amino acid sequence of peptides like Gastrin I historically relied on chemical methods, which are now complemented by mass spectrometry. Synthesis is typically achieved through solid-phase techniques.
Edman degradation is a foundational method for N-terminal sequencing of peptides.[5][6] It involves a stepwise process of labeling and cleaving the N-terminal amino acid without hydrolyzing the rest of the peptide bonds.[5]
Methodology:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC couples with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-peptide is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.
-
Conversion and Identification: The thiazolinone derivative is extracted with an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid. This PTH-amino acid is then identified using chromatography, typically reverse-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to that of known PTH-amino acid standards.
-
Iteration: The remaining peptide, now shortened by one residue, is subjected to the next cycle of Edman degradation. This process is repeated for each subsequent amino acid. Automated sequenators can perform 30 or more cycles with high efficiency.[5]
Note: Standard Edman degradation cannot identify the N-terminal pyroglutamic acid of Gastrin I (1-14) because it lacks a free primary amine. Enzymatic or chemical methods are required to open the pyroglutamyl ring before sequencing can proceed.
Modern peptide sequencing is predominantly performed using tandem mass spectrometry (MS/MS), which offers high sensitivity and the ability to analyze complex mixtures.[7]
Methodology:
-
Ionization: The peptide sample is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). This generates charged peptide ions.
-
First Mass Analysis (MS1): The mass-to-charge (m/z) ratios of the intact peptide ions are measured in the first mass analyzer. An ion of interest, in this case corresponding to the m/z of Gastrin I (1-14), is selected for fragmentation.
-
Fragmentation: The selected precursor ion is fragmented, usually by collision-induced dissociation (CID), where the ion collides with an inert gas (e.g., argon or nitrogen). This breaks the peptide backbone at predictable locations (primarily the amide bonds), generating a series of fragment ions.
-
Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are measured in the second mass analyzer.
-
Sequence Deduction: The amino acid sequence is deduced from the mass differences between consecutive fragment ions in the MS2 spectrum. For example, the mass difference between two adjacent 'y' ions or 'b' ions corresponds to the mass of a specific amino acid residue. This process allows for the de novo sequencing of the peptide.
The synthesis of Gastrin I (1-14) is achieved using solid-phase peptide synthesis (SPPS), a method that builds the peptide chain on a solid resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.[8][9]
Methodology:
-
Resin Preparation: A suitable resin, such as Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is selected and swelled in a solvent like N,N-dimethylformamide (DMF).[10][11]
-
First Amino Acid Attachment: The C-terminal amino acid (Tryptophan in this case), with its amino group protected by Fmoc and its side chain protected if necessary, is covalently attached to the resin.
-
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in DMF, exposing a free amine.[12]
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin. It forms a peptide bond with the free amine of the preceding residue.[10]
-
Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Gly, Tyr, Ala, etc.) until the full 14-amino acid chain is assembled.
-
Pyroglutamic Acid Formation: The N-terminal pyroglutamic acid is typically formed from a glutamine residue during the final cleavage step or through a separate cyclization reaction.[8]
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.
-
Purification and Analysis: The crude peptide is purified by RP-HPLC and its identity is confirmed by mass spectrometry.
Gastrin I Signaling Pathway
Gastrin I exerts its physiological effects, such as the stimulation of gastric acid secretion, by binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR).[13][14] The binding of Gastrin I to the CCK2 receptor initiates a cascade of intracellular signaling events.[15][16]
The primary signaling pathway involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.[17] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium (Ca2+) from intracellular stores. These events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) and RhoA pathways, ultimately leading to cellular responses like proliferation and secretion.[15][18]
References
- 1. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. ehu.eus [ehu.eus]
- 7. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide synthesis. Part 5. Solid-phase synthesis of [15-leucine]little gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
